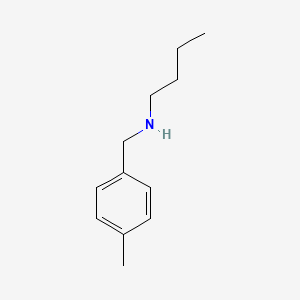

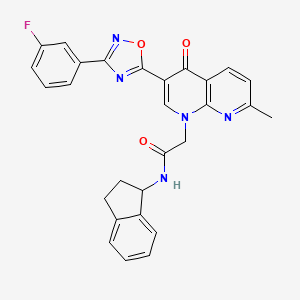

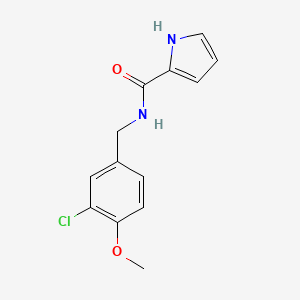

![molecular formula C17H14N2O2S B2770790 4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1189952-19-9](/img/structure/B2770790.png)

4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazine is a heterocyclic compound consisting of a benzene ring attached to the 6-membered heterocycle thiazine . The name is applied to both the 2H- and 4H- isomers of the molecule .

Synthesis Analysis

Thiazines can be synthesized through various methods. For instance, a new series of fused pyrimidines was synthesized utilizing 6-styryl thiouracil as a simple synthon in the presence of ZnO NPs . Pyrimido[2,1-b][1,3]thiazines were obtained via Michael addition of compound 1 to the polarized systems 2–5 in the presence of nanosized ZnO .

Molecular Structure Analysis

The molecular structure of these compounds can be complex, with various substituents affecting the overall structure and properties of the molecule .

Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions. For example, S-alkylation of pyrimidine 1 followed by cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride afforded the desired thiazolo[3,2-a]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their specific structure and substituents .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

- An efficient synthesis route to 4H-benzo[b][1,4]thiazine 1,1-dioxides involves ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, highlighting the compound's accessibility from basic building blocks and its relevance in pharmacological and industrial applications (Fülöpová et al., 2015).

- Another study presents a green synthesis method for benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions, using microwave irradiation and Iron(III)fluoride as a catalyst, emphasizing the process's environmental friendliness and efficiency (Balwe et al., 2016).

Biological Activity and Application Potential

- Novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized, indicating potential biological activities with preliminary antibacterial and radical scavenging activities evaluated, suggesting a promising avenue for future pharmacological research (Zia-ur-Rehman et al., 2009).

- Research into the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides showcases the introduction of the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold, offering insights into mild condition transformations and moderate to good yields, indicating its potential utility in further chemical and pharmaceutical developments (Xiao et al., 2013).

Structural and Chemical Insights

- The crystal structure of (Z)-2-benzylidene-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one has been determined, revealing its conformation and indicating a twisted molecular structure, which is essential for understanding its reactivity and interaction potential in biological systems (Ellouz et al., 2015).

- A study on monoamine oxidase inhibition by novel 2,1-benzothiazine-2,2-dioxide derivatives outlines their synthesis, characterization, and promising enzyme inhibition activity. This research provides significant insights into the compound's potential therapeutic applications, particularly in treating neurological disorders (Ahmad et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit antibacterial activity

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds have been shown to inhibit bacterial growth . The compound may interact with its targets, leading to changes that inhibit the growth and proliferation of the bacteria.

Result of Action

If the compound does exhibit antibacterial activity, it may lead to the death of bacterial cells, thereby preventing the spread of bacterial infections .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-12-7-8-15(13(2)9-12)19-11-14(10-18)22(20,21)17-6-4-3-5-16(17)19/h3-9,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGGQPBEHCNWCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

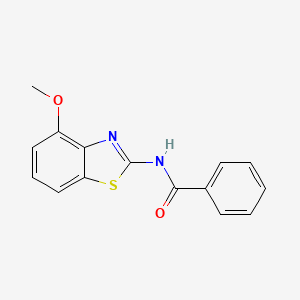

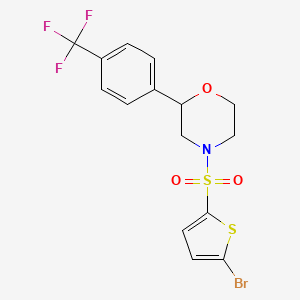

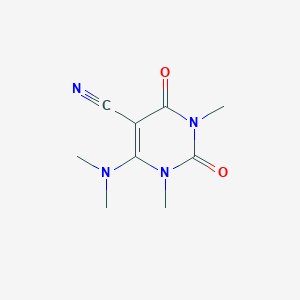

![ethyl 4-{1,7-dimethyl-3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzoate](/img/structure/B2770715.png)

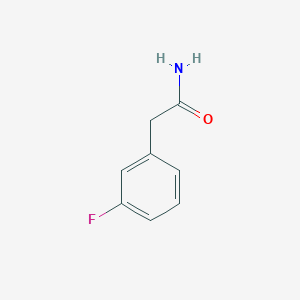

![(E)-3-(4-methoxybenzyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2770721.png)

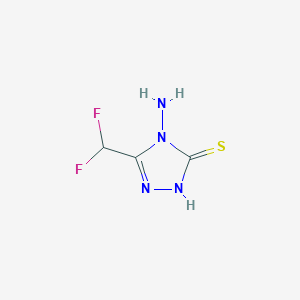

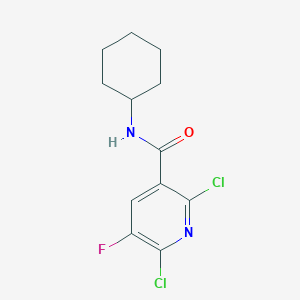

![4-chloro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2770722.png)